Triisobutyl Borate (CAS No. 13195-76-1): A Technical Guide for Chemical Research and Development
Triisobutyl Borate (CAS No. 13195-76-1): A Technical Guide for Chemical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triisobutyl borate, with the CAS registry number 13195-76-1, is an organic chemical compound classified as a borate ester. It is a colorless liquid at room temperature and is utilized in various chemical applications, including as a reagent in organic synthesis, a catalyst, and as a flame retardant.[1][2][] This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety considerations of triisobutyl borate, with a particular focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical Properties
Triisobutyl borate is characterized by the chemical formula C₁₂H₂₇BO₃ and a molecular weight of approximately 230.15 g/mol .[2][] While experimental data for some of its physical properties show slight variations across different sources, the following tables summarize the most commonly cited values.
Table 1: Physical Properties of Triisobutyl Borate
| Property | Value | References |
| Molecular Formula | C₁₂H₂₇BO₃ | [2][] |
| Molecular Weight | 230.15 g/mol | [2][] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 193.3 °C to 207 °C | [2][] |
| Density | 0.843 - 0.856 g/cm³ | [2][] |
| Refractive Index | ~1.407 | [2] |
| Flash Point | 43.7 °C | [2] |
| Vapor Pressure | 0.652 mmHg at 25 °C | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 13195-76-1 | [2][] |
| IUPAC Name | tris(2-methylpropyl) borate | [] |
| Synonyms | Boric acid, triisobutyl ester; Triisobutoxyborane | [2][] |
| InChI Key | LHJSLDBKUGXPMI-UHFFFAOYSA-N | [] |
| SMILES | B(OCC(C)C)(OCC(C)C)OCC(C)C | [] |
Spectroscopic Data
¹H and ¹³C NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of triisobutyl borate is expected to show signals corresponding to the isobutyl group protons. The ¹³C NMR would similarly display peaks for the carbon atoms of the isobutyl chains. Due to the influence of the boron atom, the signals for the atoms closest to the oxygen (e.g., the -O-CH₂- protons and carbon) would be shifted downfield.
Infrared (IR) Spectroscopy
The IR spectrum of trialkyl borates is characterized by strong absorption bands corresponding to the B-O and C-O stretching vibrations. For triisobutyl borate, a strong B-O stretching band is expected in the region of 1300-1400 cm⁻¹.[4][5]
Mass Spectrometry (MS)
The mass spectrum of triisobutyl borate would likely not show a prominent molecular ion peak due to fragmentation. Common fragmentation patterns would involve the loss of isobutoxy groups or isobutene.[6][7]
Synthesis and Experimental Protocols
Triisobutyl borate is typically synthesized by the esterification of boric acid with isobutanol. The reaction is an equilibrium process, and to drive it towards the product, the water formed during the reaction is typically removed, often by azeotropic distillation.[8]
Experimental Protocol: Synthesis of Triisobutyl Borate
Objective: To synthesize triisobutyl borate from boric acid and isobutanol.
Materials:
-
Boric acid (H₃BO₃)
-
Isobutanol ((CH₃)₂CHCH₂OH)
-
Toluene (as an azeotropic solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add boric acid and an excess of isobutanol.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will distill and be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.
-
After cooling the reaction mixture to room temperature, remove the excess isobutanol and toluene under reduced pressure using a rotary evaporator.
-
The remaining liquid is crude triisobutyl borate, which can be further purified by vacuum distillation.
Applications in Research and Drug Development
While triisobutyl borate has applications as a flame retardant and a catalyst in polymer production, its primary relevance to the pharmaceutical industry lies in its role as a precursor in organic synthesis.[2][]
Precursor to Boronic Acids for Suzuki-Miyaura Coupling
Trialkyl borates, including triisobutyl borate, are key starting materials for the synthesis of boronic acids and their esters. These organoboron compounds are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs).[9][10]
The general workflow involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with the trialkyl borate to form a boronate ester, which is then hydrolyzed to the corresponding boronic acid.
Workflow for Boronic Acid Synthesis and Suzuki-Miyaura Coupling.
Catalysis
Triisobutyl borate can also act as a Lewis acid catalyst in various organic transformations, such as esterifications and condensations. Its catalytic activity stems from the electron-deficient nature of the boron atom.
Safety and Handling
Triisobutyl borate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][11][12]
Table 3: Hazard Information
| Hazard | Description |
| Flammability | Flammable liquid and vapor. |
| Health Hazards | May cause eye, skin, and respiratory tract irritation. |
| Reactivity | Reacts with water and moisture. Incompatible with strong oxidizing agents. |
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Disposal:
Dispose of triisobutyl borate and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
Triisobutyl borate is a versatile chemical reagent with important applications in organic synthesis, particularly as a precursor to boronic acids for use in carbon-carbon bond-forming reactions that are crucial in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in a research and development setting. While experimental data for this specific borate ester is not as abundant as for some of its analogues, its chemical behavior can be reliably predicted based on the well-established chemistry of this class of compounds.
References
- 1. Triisopropyl borate | C9H21BO3 | CID 21531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Infrared Spectra of the Crystalline Inorganic Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tributyl borate [webbook.nist.gov]
- 7. Tributyl borate [webbook.nist.gov]
- 8. studylib.net [studylib.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Triisopropyl borate(5419-55-6) IR Spectrum [chemicalbook.com]
- 12. TRI-TERT-BUTYL BORATE(7397-43-5) 1H NMR spectrum [chemicalbook.com]
